molecular formula C21H18N4O4S2 B2934044 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-00-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2934044
CAS RN: 477212-00-3
M. Wt: 454.52
InChI Key: SWTMMFMAGUJPHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a benzo[d][1,3]dioxole group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a type of nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are often involved in reactions such as N–N bond formation .

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry has led to the synthesis of compounds with structures similar to the specified compound, showing a range of biological activities. For example, Zablotskaya et al. (2013) synthesized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds demonstrated psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. The study aimed to correlate the biological results with structural characteristics and physicochemical parameters, revealing specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).

Antitubercular Activity

Marvadi et al. (2020) explored the antitubercular potential of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for evaluating their activity against Mycobacterium tuberculosis. This study is a testament to the ongoing efforts to combat tuberculosis through the development of novel chemical entities with potent antitubercular properties (Marvadi et al., 2020).

Anticancer Agents

Bindu et al. (2019) developed a series of benzothiazole and quinoline fused bioactive compounds, which were then evaluated for their anticancer activity across a range of cancer cell lines. This research highlights the potential for developing novel anticancer agents by synthesizing and investigating compounds with complex structures (Bindu et al., 2019).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This work contributes to the search for new antibacterial agents amid growing antibiotic resistance (Palkar et al., 2017).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c26-18(25-9-3-5-13-4-1-2-6-15(13)25)11-30-21-24-23-20(31-21)22-19(27)14-7-8-16-17(10-14)29-12-28-16/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTMMFMAGUJPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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